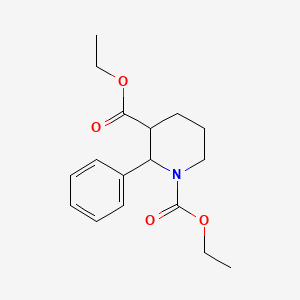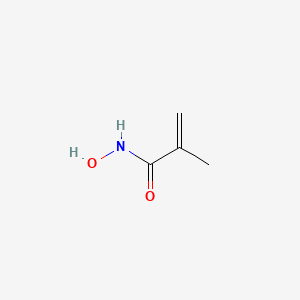
2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The benzylated indole is acylated with isopropyl chloroacetate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Benzyl-1H-indol-3-yl)acetamide
- 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide
- 2-(1-Benzyl-1H-indol-3-yl)-N-ethylacetamide
Uniqueness
2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
56999-29-2 |
|---|---|
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(1-benzylindol-3-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H22N2O/c1-15(2)21-20(23)12-17-14-22(13-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-11,14-15H,12-13H2,1-2H3,(H,21,23) |
Clé InChI |
GQRRPSSZJRHKNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


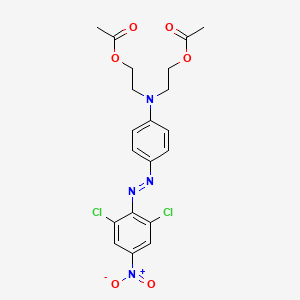

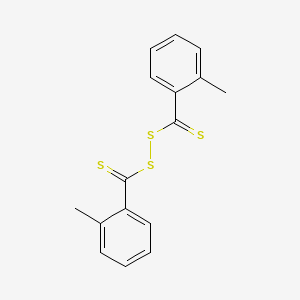
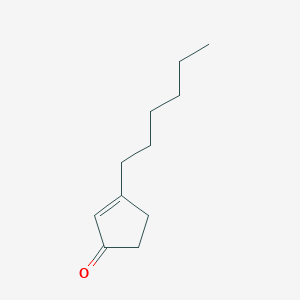
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
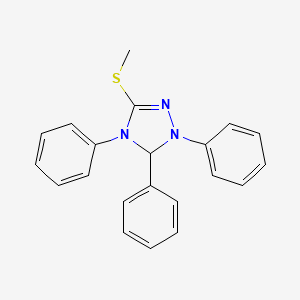

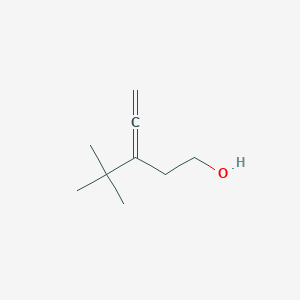
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
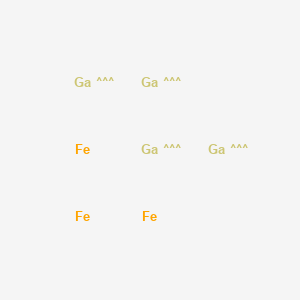

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
